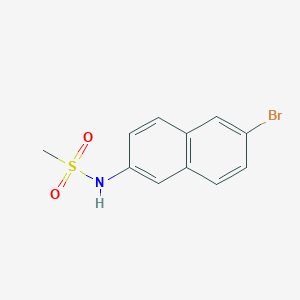

N-(6-Bromonaphthalen-2-YL)methanesulfonamide

Descripción general

Descripción

N-(6-Bromonaphthalen-2-YL)methanesulfonamide is a useful research compound. Its molecular formula is C11H10BrNO2S and its molecular weight is 300.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(6-Bromonaphthalen-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a bromine atom at the 6-position of the naphthalene ring, combined with a methanesulfonamide group, contributes to its distinctive chemical reactivity and biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.17 g/mol |

| CAS Number | 1132940-86-3 |

| Solubility | Soluble in DMSO |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could be beneficial in treating diseases where these pathways are dysregulated.

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity. This interaction can lead to altered cellular responses, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain fungal strains.

Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound against Sporisorium scitamineum, a pathogen affecting sugar cane. The compound demonstrated significant inhibition of fungal growth when combined with heat treatment, suggesting its potential use in agricultural applications to combat fungal diseases .

Study 2: Enzyme Interaction

In another investigation, the compound was screened for its ability to inhibit specific kinases involved in cancer progression. Results indicated that this compound could effectively reduce kinase activity, leading to decreased cell proliferation in cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

- Bromination : Naphthalene is brominated at the 6-position using bromine or brominating agents.

- Formation of Methanesulfonamide : The brominated naphthalene is then reacted with methanesulfonamide under acidic or basic conditions to yield the final product.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(6-Bromonaphthalen-2-yl)methanesulfonamide involves several steps, often utilizing reagents like potassium carbonate and solvents such as DMF (Dimethylformamide). The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, which provides insights into its structural integrity and purity .

Applications in Medicinal Chemistry

- Antitumor Activity : Research indicates that compounds with similar structures to this compound exhibit potential antitumor properties. Studies have shown that the brominated naphthalene moiety enhances biological activity by interacting with specific cellular targets .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in the treatment of diseases where enzyme regulation is crucial. This property makes it a candidate for drug development aimed at conditions like cancer or metabolic disorders .

- Fluorescent Probes : this compound has been utilized in the development of fluorescent probes for biological imaging. Its unique structure allows for specific interactions with biomolecules, making it valuable for tracking cellular processes .

Applications in Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create various derivatives, which are essential for developing new pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions : Similar compounds are often used in cross-coupling reactions, a fundamental technique in organic synthesis that allows for the formation of carbon-carbon bonds. This application is critical for constructing complex molecular frameworks found in many natural products and pharmaceuticals .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at position 6 of the naphthalene ring participates in nucleophilic substitutions under mild to moderate conditions.

Example Reaction :

Reaction with 2-bromo-1,1-diethoxyethane in dimethylformamide (DMF) at 110°C under argon yields 7-bromo-3H-benzo[e ]indole through cyclization.

| Reaction Parameter | Details |

|---|---|

| Reagents | 2-Bromo-1,1-diethoxyethane |

| Solvent | DMF |

| Temperature | 110°C |

| Catalyst | None |

| Yield | 76% over three steps |

Mechanistic Insight :

-

Bromine acts as a leaving group, facilitating aromatic substitution.

-

The reaction proceeds via intermediate formation of a diethoxyethyl-substituted naphthalene, followed by cyclization .

Suzuki-Miyaura Cross-Coupling

The compound undergoes palladium-catalyzed coupling with boronic esters, a critical step in synthesizing complex pharmaceutical intermediates.

Example Reaction :

Reaction with bis(pinacolato)diboron in toluene under reflux conditions forms N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)methanesulfonamide .

| Reaction Parameter | Details |

|---|---|

| Reagents | Bis(pinacolato)diboron |

| Solvent | Toluene |

| Temperature | Reflux (~110°C) |

| Catalyst | Combiphos Pd6 |

| Base | Potassium acetate |

| Yield | 55% |

Applications :

-

This reaction is pivotal in synthesizing antiviral agents like dasabuvir (ABT-333), a hepatitis C protease inhibitor .

Alkylation Reactions

The sulfonamide nitrogen can undergo alkylation under basic conditions, enabling side-chain modifications.

Example Reaction :

Treatment with 5-methylhexyl methanesulfonate in DMF using sodium hydride as a base yields 7-bromo-3-(5-methylhexyl)-3H-benzo[e ]indole .

| Reaction Parameter | Details |

|---|---|

| Reagents | 5-Methylhexyl methanesulfonate |

| Solvent | DMF |

| Base | Sodium hydride |

| Temperature | Room temperature to 110°C |

| Yield | Not explicitly reported; monitored via TLC |

Key Observations :

-

Excess alkylating agent and stepwise addition optimize yield .

-

The reaction is sensitive to moisture, requiring inert atmosphere (N₂ or Ar) .

Acid/Base Stability

The sulfonamide group confers stability under acidic and basic conditions, as evidenced in hydrolysis studies:

| Condition | Stability |

|---|---|

| 5% Methanolic KOH | Stable under reflux; no decomposition observed |

| Acetic acid | Precipitates unreacted starting material during workup |

Purification and Characterization

Common purification methods include:

Analytical Data :

Industrial and Pharmaceutical Relevance

-

Dasabuvir Synthesis : Key intermediate in multi-step syntheses of hepatitis C therapeutics .

-

Material Science : Used to construct fluorescent probes due to its rigid naphthalene core .

This compound’s versatility in cross-coupling, substitution, and alkylation reactions underscores its importance in medicinal and synthetic chemistry.

Propiedades

IUPAC Name |

N-(6-bromonaphthalen-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c1-16(14,15)13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCFBYXYRVYAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677959 | |

| Record name | N-(6-Bromonaphthalen-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132940-86-3 | |

| Record name | N-(6-Bromonaphthalen-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.